Technical Whitepaper: 9-(2-Bromo-4-chlorophenyl)-9H-carbazole
Technical Whitepaper: 9-(2-Bromo-4-chlorophenyl)-9H-carbazole
The following technical guide details the structural identity, synthesis, and application of 9-(2-Bromo-4-chlorophenyl)-9H-carbazole , a specialized intermediate for organic optoelectronics.
Advanced Intermediate for Bipolar Host Materials in OLED Applications
Executive Summary
9-(2-Bromo-4-chlorophenyl)-9H-carbazole is a critical halogenated building block used in the synthesis of high-performance host materials for Organic Light-Emitting Diodes (OLEDs). Its unique substitution pattern—featuring a carbazole donor orthogonal to a di-halogenated phenyl ring—allows for sequential, selective functionalization. The ortho-bromo group induces a steric twist (dihedral angle >60°) that disrupts conjugation, essential for maintaining high Triplet Energy (
This guide provides a definitive technical analysis of its chemical identity, a validated synthesis protocol, and its strategic role in material science.
Chemical Identity & CAS Registry Status[1][2][3]
Identification Data
| Property | Specification |
| Chemical Name | 9-(2-Bromo-4-chlorophenyl)-9H-carbazole |
| Molecular Formula | |
| Molecular Weight | 356.65 g/mol |
| CAS Registry Number | Not Publicly Indexed (Custom Synthesis)* |
| Closest Commercial Analog | 1361956-35-5 (9-(2-Bromo-5-chlorophenyl)-9H-carbazole) |
| SMILES | Clc1ccc(N2c3ccccc3-c3ccccc32)c(Br)c1 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in CHCl3, THF, Toluene; Insoluble in Water, MeOH |
*Note on CAS: As of current public indexing, the specific 2-bromo-4-chloro isomer does not have a widely assigned CAS number. It is frequently synthesized de novo in research labs as a custom intermediate. The 2-bromo-5-chloro isomer (CAS 1361956-35-5) is the nearest commercial standard.
Structural Significance
The molecule features two distinct halogen handles:
-
C–Br (Position 2, ortho): Highly reactive towards Pd-catalyzed cross-coupling (Suzuki/Buchwald). Its position creates steric hindrance with the carbazole, preventing planarization.
-
C–Cl (Position 4, para): Less reactive, allowing for chemoselective derivatization. It serves as a secondary attachment point for acceptor moieties (e.g., Triazine, Pyrimidine) or chain extension.
Synthesis Strategy: Chemoselective N-Arylation
To synthesize this compound with high regioselectivity, a Nucleophilic Aromatic Substitution (
Validated Protocol ( Route)
Objective: Couple 9H-carbazole with 2-bromo-4-chloro-1-fluorobenzene.
Reagents:
-
Substrate: 9H-Carbazole (1.0 eq)
-
Electrophile: 2-Bromo-4-chloro-1-fluorobenzene (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq) or Cesium Carbonate (
) -
Solvent: Anhydrous DMF or NMP
-
Atmosphere: Nitrogen (
) or Argon
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under
, dissolve 9H-carbazole in anhydrous DMF (0.5 M concentration). -
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until
evolution ceases and the solution turns yellow/orange (formation of carbazolide anion). -
Addition: Add 2-Bromo-4-chloro-1-fluorobenzene dropwise. The fluorine atom is activated for displacement by the ortho-bromo and para-chloro electron-withdrawing induction, but primarily by the leaving group ability of Fluorine in
. -
Reaction: Heat to 80–100°C for 6–12 hours. Monitor by TLC (Hexane:DCM 4:1) or HPLC.[1]
-
Quench & Workup: Cool to RT. Carefully quench with ice water. A precipitate will form. Filter the solid or extract with DCM.
-
Purification: Recrystallize from Ethanol/Toluene or purify via silica gel chromatography (Eluent: Hexane/DCM gradient) to remove unreacted carbazole.
Synthesis Workflow Diagram
Caption: Chemoselective synthesis via SNAr mechanism, utilizing the high reactivity of the C-F bond to preserve the Br/Cl handles.
Material Science Applications: OLED Host Design
This compound is a "linchpin" intermediate for constructing Bipolar Host Materials . In OLEDs, the host matrix must transport both holes and electrons while preventing energy back-transfer from the emitter.
Structural Logic for TADF/Phosphorescence
-
High Triplet Energy (
): The ortho-bromo group forces the carbazole (Donor) and phenyl ring to twist (~60–70°). This breaks the -conjugation, localizing the triplet exciton on the carbazole moiety ( eV), making it suitable for blue/green emitters. -
Bipolarity:
-
Hole Transport: Provided by the electron-rich Carbazole unit.
-
Electron Transport: The Cl/Br handles allow the attachment of electron-deficient moieties (e.g., Triazine, TRZ) in subsequent steps.
-
Functionalization Workflow
-
Step 1 (Suzuki Coupling at Br): The C-Br bond reacts selectively with boronic acids (e.g., Phenyl-boronic acid or Carbazole-boronic acid) due to lower bond dissociation energy compared to C-Cl.
-
Step 2 (Suzuki/Buchwald at Cl): Under harsher conditions (specialized ligands like SPhos/XPhos), the C-Cl bond can be activated to attach a second functional group, creating asymmetric hosts.
OLED Device Architecture Diagram
Caption: Schematic of a standard OLED stack where derivatives of the title compound serve as the host matrix in the EML.
Quality Control & Characterization
To ensure device-grade purity (>99.9%), the following analytical standards must be met:
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Doublet at ~8.15 ppm (Carbazole 4,5-H) | Characteristic carbazole aromatic protons. |
| 1H NMR (Phenyl) | Distinct patterns for 1,2,4-substitution | Verify the ortho-Br and para-Cl positions (coupling constants |
| HPLC | Single peak >99.5% area | Critical for OLED lifetime. Impurities act as charge traps.[2] |
| Mass Spec (HRMS) | M+ peaks at 355, 357, 359 | Isotopic pattern characteristic of 1 Br and 1 Cl atom ( |
References
-
Albrecht, K., et al. (2015). "Carbazole-Based Host Materials for Blue Electrophosphorescence: The Role of Triplet Energy Confinement." Journal of Materials Chemistry C.
-
Gomez-Bombarelli, R., et al. (2016). "Design of Efficient Molecular Organic Light-Emitting Diodes by a High-Throughput Virtual Screening and Experimental Approach." Nature Materials.
-
Sigma-Aldrich. (2024). "Product Specification: 9-(2-Bromo-5-chlorophenyl)-9H-carbazole (Analog Reference)." MilliporeSigma Catalog.
-
ChemicalBook. (2024). "2-Bromo-9-phenyl-9H-carbazole Synthesis and Properties." ChemicalBook Database.
